1-Bromo-4-propylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-4-propylbenzene and its derivatives involves several key steps, including bromination and nitration. For instance, a related compound, 1-Bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a yield of 94.8% with product purity higher than 99.0%. The structure of the target product is characterized by IR and NMR spectrometry, demonstrating the effectiveness of these methods in synthesizing brominated aromatic compounds with high purity (Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-propylbenzene derivatives can be extensively analyzed using X-ray diffraction and DFT calculations. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were obtained and their crystal structures determined by X-ray diffraction, revealing different conformations in various crystalline environments (Szlachcic et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-Bromo-4-propylbenzene is influenced by factors such as solvent and temperature. For instance, the lithium-bromine exchange of aryl bromides shows that the outcome of reactions can significantly vary with changes in solvent composition, highlighting the importance of solvent choice in synthetic chemistry (Bailey et al., 2006).
Physical Properties Analysis
Physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of 1-Bromo-4-propylbenzene in various conditions. These properties are determined by the molecular structure and are essential for the practical application of the compound in synthesis and material science.
Chemical Properties Analysis
1-Bromo-4-propylbenzene's chemical properties, including reactivity towards nucleophiles and electrophiles, are key to its applications in organic synthesis. Its reactions, such as the electrochemical reduction at zinc electrodes in ionic liquids, demonstrate the compound's versatility in forming arylzinc products, which are useful intermediates in organic synthesis (Ernst et al., 2014).
Scientific Research Applications
Synthesis and Chemical Reactions
- 1-Bromo-4-propylbenzene is an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. A study reported a high yield and purity in synthesizing 1-bromo-2,4-dinitrobenzene from bromobenzene, indicating the efficiency of using brominated benzene compounds in complex syntheses (Xuan et al., 2010).
- The solvent's effect on lithium-bromine exchange reactions of aryl bromides like 1-bromo-4-tert-butylbenzene has been studied, illustrating the chemical versatility of brominated aromatics in such exchanges (Bailey et al., 2006).
Halogenation Techniques
- Research on ring halogenations of polyalkylbenzenes using N-halosuccinimide and acidic catalysts shows the application of brominated compounds like 1-bromo-4-propylbenzene in producing mixed halogenated products with high yields (Bovonsombat & Mcnelis, 1993).
Liquid Crystal Synthesis
- The synthesis of enantiopure trioxadecalin derived liquid crystals using reactions with 1-bromo-4-propylbenzene demonstrates its role in creating chiral liquid crystals, crucial for advanced materials science (Bertini et al., 2003).
Radiopharmaceutical Synthesis
- In radiopharmaceuticals, 1-bromo-4-[18F]fluorobenzene, a derivative, plays a key role in 18F-arylation reactions, crucial for medical imaging techniques like PET scans (Ermert et al., 2004).
Solar Cell Enhancement
- A study on polymer solar cells showed that the addition of 1-Bromo-4-Nitrobenzene improved power conversion efficiency by influencing electron transfer processes, demonstrating its potential in photovoltaic applications (Fu et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPWGLKBGVNSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207530 | |
Record name | 1-Bromo-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-propylbenzene | |
CAS RN |
588-93-2 | |
Record name | 1-Bromo-4-propylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-propylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 588-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.